1-Iodo-2-nitro-4-(trifluoromethyl)benzene

Vue d'ensemble

Description

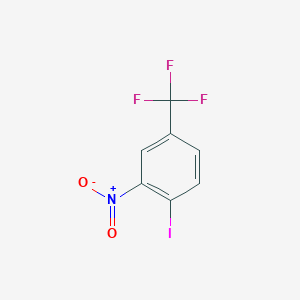

“1-Iodo-2-nitro-4-(trifluoromethyl)benzene” is a chemical compound with the CAS Number: 400-97-5 . It has a molecular weight of 317.01 . It is a powder at room temperature .

Molecular Structure Analysis

The InChI code for “1-Iodo-2-nitro-4-(trifluoromethyl)benzene” is 1S/C7H3F3INO2/c8-7(9,10)4-1-2-5(11)6(3-4)12(13)14/h1-3H . This code represents the molecular structure of the compound.

Physical And Chemical Properties Analysis

“1-Iodo-2-nitro-4-(trifluoromethyl)benzene” is a powder at room temperature .

Applications De Recherche Scientifique

Degradation and Stability Studies

A study focused on the degradation processes of nitisinone, a compound closely related to 1-Iodo-2-nitro-4-(trifluoromethyl)benzene, using LC-MS/MS to explore its stability under different conditions. This research revealed that nitisinone's stability increases with the pH level of the solution. At a pH similar to human gastric juice, two major stable degradation products were identified: 2-amino-4-(trifluoromethyl)benzoic acid and 2-nitro-4-(trifluoromethyl)benzoic acid, enhancing our understanding of its behavior and potential risks or benefits in medical applications (Barchańska et al., 2019).

Synthesis and Chemical Reactions

Another aspect of research involves the nucleophilic aromatic substitution reactions where compounds similar to 1-Iodo-2-nitro-4-(trifluoromethyl)benzene engage in reactions yielding products through mechanisms that are not fully understood. This area of study is crucial for the synthesis of new compounds and understanding their reaction pathways, offering insights into their potential applications in various fields, from materials science to pharmaceuticals (Pietra & Vitali, 1972).

Supramolecular Chemistry and Self-Assembly

The role of benzene derivatives in supramolecular chemistry, particularly in the formation of one-dimensional, nanometer-sized structures through hydrogen bonding, is another area of significant interest. These structures have potential applications ranging from nanotechnology and polymer processing to biomedical fields, highlighting the versatile applications of compounds related to 1-Iodo-2-nitro-4-(trifluoromethyl)benzene in creating novel materials and therapeutic agents (Cantekin, de Greef, & Palmans, 2012).

Environmental Impact and Toxicology

Environmental and toxicological studies are crucial for understanding the impact of chemical compounds on health and the environment. For instance, research into the environmental fate and effects of the lampricide TFM, closely related to the chemical structure of interest, shows that while it has transient effects on aquatic ecosystems and is relatively non-toxic to mammals, its use raises concerns about estrogenic effects. Such studies are essential for assessing the safety and environmental impact of chemical substances, including those similar to 1-Iodo-2-nitro-4-(trifluoromethyl)benzene, and for developing safer alternatives or mitigation strategies (Hubert, 2003).

Safety And Hazards

“1-Iodo-2-nitro-4-(trifluoromethyl)benzene” may cause respiratory irritation, serious eye irritation, and skin irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray. If it comes in contact with skin, wash with plenty of soap and water. Wear protective gloves/protective clothing/eye protection/face protection. If it gets in eyes, rinse cautiously with water for several minutes .

Propriétés

IUPAC Name |

1-iodo-2-nitro-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F3INO2/c8-7(9,10)4-1-2-5(11)6(3-4)12(13)14/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIDKWMAVWQNYNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F3INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60561061 | |

| Record name | 1-Iodo-2-nitro-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60561061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Iodo-2-nitro-4-(trifluoromethyl)benzene | |

CAS RN |

400-97-5 | |

| Record name | 1-Iodo-2-nitro-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60561061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

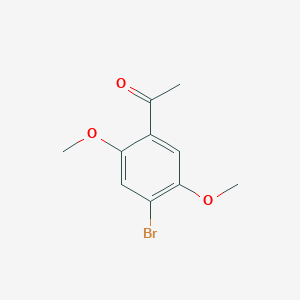

![N2-[2-(Dimethylamino)ethyl]-2,3-pyridinediamine](/img/structure/B1315738.png)